molecular formula C19H15ClN4O2 B11469340 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B11469340
M. Wt: 366.8 g/mol
InChI Key: RRXPOWJDZVMMFU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a pyrazolo[4,3-c]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of the Pyridine Ring: The pyridine ring is constructed through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the methyl and pyridinylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C19H15ClN4O2/c1-12-18-16(10-17(25)23(12)11-14-4-2-3-9-21-14)22-24(19(18)26)15-7-5-13(20)6-8-15/h2-10,22H,11H2,1H3

InChI Key

RRXPOWJDZVMMFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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